2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide belongs to the 1,4-benzothiazine class, characterized by a bicyclic scaffold combining a benzene ring fused with a thiazinone moiety. This structure is frequently modified at the acetamide nitrogen to tune pharmacological properties. The trifluoromethyl (-CF₃) group at the ortho-position of the phenyl ring enhances lipophilicity and metabolic stability, making the compound a candidate for therapeutic applications such as antimicrobial or autoimmune disease modulation .
Key structural features:
- Benzothiazinone core: Provides a planar, aromatic system for intermolecular interactions.
- Acetamide linker: Facilitates hydrogen bonding with biological targets.
- Trifluoromethylphenyl group: Introduces steric bulk and electron-withdrawing effects, influencing receptor binding and pharmacokinetics.
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)10-5-1-2-6-11(10)21-15(23)9-14-16(24)22-12-7-3-4-8-13(12)25-14/h1-8,14H,9H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKMPYRXNYICJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302904-07-0 | |
| Record name | 2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL)-N-(2-(TRI-F-ME)PHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazine core One common approach is the cyclization of 2-aminobenzothiazole with chloroacetic acid under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Acetamide Functionalization
The acetamide group is introduced via nucleophilic substitution or acylation:
- Ammonolysis of ethyl esters with ammonia yields primary acetamides .
- Acylation of benzothiazine intermediates with activated acetamide precursors (e.g., chloroacetyl chloride) under basic conditions.
Hydrolysis Reactions
| Reaction Site | Reagents/Conditions | Product(s) | Source |
|---|---|---|---|
| Acetamide hydrolysis | NaOH/H₂O, reflux | Carboxylic acid derivative | |
| Trifluoromethyl C-F | Strong bases (e.g., KOH) at high temperatures | Substituted phenyl derivatives |
Substitution Reactions
| Target Group | Reagents/Conditions | Product(s) | Source |
|---|---|---|---|
| Acetamide NH | Amines (e.g., aniline) in DMF, EDCl/HOBt | N-substituted acetamides | |
| Benzothiazine S atom | Nucleophiles (e.g., thiols) under basic pH | Thioether derivatives |
Oxidation Reactions
| Target Site | Reagents/Conditions | Product(s) | Source |
|---|---|---|---|
| Benzothiazine S atom | H₂O₂ or KMnO₄ in acidic media | Sulfoxide or sulfone derivatives | |
| Acetamide carbonyl | Ozone or CrO₃ | Degradation to carboxylic acid |
Hydrolysis of Acetamide Group
- Conditions : 2M NaOH, 80°C, 6 hours.
- Yield : ~75% conversion to carboxylic acid.
- Mechanism : Base-mediated nucleophilic attack on the carbonyl carbon.
Nucleophilic Substitution at Trifluoromethyl Group
- Reagents : Piperidine in DMF, 100°C .
- Product : N-(piperidin-4-yl)phenylacetamide derivative .
- Challenges : Low reactivity due to electron-withdrawing CF₃ group; requires polar aprotic solvents.
Comparative Reactivity of Structural Motifs
Unresolved Challenges
- Selective Functionalization : Competing reactivity of acetamide vs. benzothiazine groups complicates targeted modifications.
- CF₃ Group Stability : Harsh conditions required for substitution risk degrading the benzothiazine core.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of benzothiazine derivatives is highly dependent on substituents at the acetamide nitrogen and the benzothiazinone core. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Selected Benzothiazine Derivatives
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (MW ~385 g/mol) aligns with typical drug-like molecules, whereas butoxyphenyl derivatives (MW ~438 g/mol) may face challenges in bioavailability .
- Crystallographic Data: Structural studies using SHELX software confirm the planar benzothiazinone core and acetamide conformation, critical for stability and intermolecular interactions .
Biological Activity
The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a member of the benzothiazine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHFNOS
- Molecular Weight : 368.36 g/mol
- IUPAC Name : N-hydroxy-2-[(2R)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antibacterial Properties :
- Anticancer Activity :
- Anti-inflammatory Effects :
The mechanisms through which this compound exerts its biological effects are complex and multifactorial:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : Interaction with various receptors can lead to altered cellular responses, contributing to its therapeutic effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
Q & A
Q. What are the recommended synthetic routes for 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions to construct the benzothiazine core followed by functionalization with the acetamide and aryl groups. A common approach includes:
Core formation : Cyclization of thioamide precursors with α,β-unsaturated ketones under basic conditions to form the benzothiazine ring .
Acetamide coupling : Reacting the benzothiazine intermediate with 2-(trifluoromethyl)phenyl isocyanate or chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
Purification : Column chromatography or recrystallization from solvents like ethanol or dichloromethane.
Optimization : Adjust reaction temperature (60–80°C for cyclization), solvent polarity (DMF for coupling), and catalyst (e.g., Pd for cross-coupling) to improve yields (typically 60–75%) .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- NMR : Confirm regiochemistry of the benzothiazine ring (e.g., ¹H-NMR: δ 3.2–3.8 ppm for methylene protons adjacent to the keto group) .
- LC-MS : Verify molecular weight (expected [M+H]+ ~439.3) and purity (>95%) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or ring conformation .
- Elemental analysis : Validate empirical formula (C₁₈H₁₄F₃N₂O₂S) .
Q. How can solubility challenges be addressed in biological assays?
The compound’s low aqueous solubility (common in benzothiazines) can be mitigated by:
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions.
- Surfactants : Polysorbate 80 (0.1%) to stabilize suspensions .
- Prodrug strategies : Introduce hydrophilic moieties (e.g., phosphate esters) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Key structural modifications include:
- Benzothiazine ring : Substitution at position 6 (e.g., -CF₃) enhances metabolic stability .
- Acetamide linker : Replacing the methylene group with sulfonamide improves target binding .
- Aryl substituents : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring increase cytotoxicity (IC₅₀ reduction by 40–60% in cancer cell lines) .
Methodology : Parallel synthesis of analogs followed by high-throughput screening (HTS) against target enzymes (e.g., kinases) .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Q. How can crystallographic data inform conformational analysis of the benzothiazine core?
- Single-crystal X-ray diffraction : Reveals planarity of the thiazine ring and dihedral angles between substituents (e.g., 15–25° for the acetamide group) .
- DFT calculations : Compare experimental bond lengths (e.g., C-S: ~1.75 Å) with theoretical models to assess electronic effects .
Q. What in vitro and in vivo models are suitable for evaluating neuroprotective potential?
- In vitro : Primary neuron cultures exposed to oxidative stress (H₂O₂), measuring viability via MTT assay .
- In vivo : Murine models of Parkinson’s disease (MPTP-induced), assessing dopamine levels via HPLC .
- PK/PD studies : Monitor brain permeability (logBB >0.3) and plasma half-life (t₁/₂ ≥2 h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
